molecular formula C22H21ClN2O B332112 [2-(4-Chlorophenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

[2-(4-Chlorophenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B332112
M. Wt: 364.9 g/mol
InChI Key: KUDSEAUBYSAVQV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-quinolylmethanone is a complex organic compound with the molecular formula C22H21ClN2O and a molecular weight of 364.9 g/mol. This compound is characterized by its unique structure, which includes a quinoline ring, a chlorophenyl group, and a methylpiperidino moiety. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-4-quinolylmethanone involves multiple steps, typically starting with the preparation of the quinoline ring. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-4-quinolylmethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It has been investigated for its potential use in developing new drugs due to its unique chemical structure.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-4-quinolylmethanone include:

  • [2-(2-Chlorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone
  • 2-(4-Chlorobenzoyl)pyridine

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 2-(4-Chlorophenyl)-4-quinolylmethanone lies in its combination of the quinoline ring, chlorophenyl group, and methylpiperidino moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H21ClN2O/c1-15-5-4-12-25(14-15)22(26)19-13-21(16-8-10-17(23)11-9-16)24-20-7-3-2-6-18(19)20/h2-3,6-11,13,15H,4-5,12,14H2,1H3

InChI Key

KUDSEAUBYSAVQV-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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